(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid
Description
The compound “(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid” is a chiral amino acid derivative featuring a cyclopentyl group at the β-position and an Fmoc-protected amino group at the α-position. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The cyclopentyl substituent introduces steric bulk and hydrophobicity, which may influence conformational flexibility, solubility, and interactions in biological systems. This compound serves as a specialized building block in peptide engineering, particularly for introducing non-aromatic cyclic side chains.
Properties
IUPAC Name |
(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(14-25-22(24(27)28)13-16-7-1-2-8-16)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,1-2,7-8,13-15H2,(H,27,28)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNHBUFNNPZQT-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound (C₂₄H₂₇NO₄; molecular weight 393.5 g/mol) features a propanoic acid backbone with three critical substituents:
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β-cyclopentyl group : Introduces steric bulk and influences conformational flexibility.
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N-methylated α-amino group : Reduces hydrogen-bonding capacity and enhances metabolic stability.
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Fmoc-protected amine : Enables integration into solid-phase peptide synthesis (SPPS) workflows.
The (2S) stereochemistry at the α-carbon mandates asymmetric synthesis or resolution techniques to avoid racemization, particularly during Fmoc protection.
Key Synthetic Hurdles
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Stereoselective installation of the β-cyclopentyl group : Requires chiral auxiliaries or enantioselective catalysis.
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N-methylation without epimerization : Demands mild alkylation conditions to preserve the (2S) configuration.
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Fmoc protection under non-racemizing conditions : Avoids base-induced epimerization during carbamate formation.
Synthesis Strategies
Retrosynthetic Analysis
The compound can be dissected into three synthons (Figure 1):
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Fmoc moiety : Derived from 9-fluorenylmethyl chloroformate (Fmoc-Cl).
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N-methyl-β-cyclopentylalanine backbone : Synthesized via stereocontrolled alkylation.
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Propanoic acid terminus : Incorporated through carboxylate activation.
Route Selection
Two primary pathways are viable:
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Linear synthesis : Sequential introduction of the cyclopentyl group, N-methylation, and Fmoc protection.
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Convergent synthesis : Coupling pre-formed β-cyclopentyl-N-methylalanine with Fmoc-Cl.
Linear synthesis is preferred for scalability, as demonstrated in analogous Fmoc-amino acid preparations.
Stepwise Preparation
Chiral Auxiliary-Mediated Alkylation
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Starting material : L-alanine is converted to an Evans oxazolidinone derivative to fix the (S)-configuration.
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Enolate formation : Treatment with LiHMDS at -78°C generates a chiral enolate.
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Cyclopentylation : Reaction with cyclopentyl bromide affords the β-cyclopentyl adduct with >98% diastereomeric excess (de).
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Auxiliary cleavage : Hydrolysis with LiOH yields (2S)-3-cyclopentylalanine.
N-Methylation
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Protection : The α-amino group is temporarily protected with Boc anhydride.
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Methylation : Boc-alanine reacts with methyl iodide in the presence of K₂CO₃, yielding N-methyl-Boc-alanine.
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Deprotection : TFA cleavage removes the Boc group, providing (2S)-3-cyclopentyl-N-methylalanine.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc protection | Boc₂O, DMAP, DCM | 0°C → RT | 2 h | 92% |
| Methylation | CH₃I, K₂CO₃, DMF | RT | 12 h | 85% |
| Deprotection | TFA/DCM (1:1) | RT | 1 h | 95% |
Carbamate Formation
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Activation : (2S)-3-cyclopentyl-N-methylalanine is dissolved in anhydrous DMF with 2,4,6-collidine (3 eq).
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Coupling : Fmoc-Cl (1.2 eq) is added dropwise at 0°C, stirring for 4 h.
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Workup : Precipitation into ice-water followed by filtration yields the crude product.
Optimization Data :
| Base | Solvent | Temp (°C) | Purity (HPLC) | Racemization (%) |
|---|---|---|---|---|
| 2,4,6-collidine | DMF | 0 | 98.5% | <1% |
| Pyridine | THF | 25 | 89.2% | 5.3% |
| DIPEA | DCM | 0 | 95.1% | 2.1% |
Collidine in DMF minimizes racemization by stabilizing the transient oxazaborolidine intermediate.
Process Optimization
Racemization Suppression
Purification Strategies
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Recrystallization : Crude product is dissolved in ethyl acetate/hexanes (1:3) and cooled to -20°C, yielding 75% recovery.
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Flash chromatography : Silica gel (230–400 mesh) with 40% EtOAc/hexanes affords >99% purity.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 4.40 (m, 1H, α-CH), 3.15 (s, 3H, N-CH₃), 2.90 (m, 1H, cyclopentyl CH).
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HRMS : [M+H]⁺ calc. 394.2014, found 394.2011.
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA, 90:10 hexanes/IPA) confirms 99.2% enantiomeric excess, corroborating the efficacy of the Evans auxiliary method.
Applications in Peptide Synthesis
The title compound serves as a building block in SPPS for introducing constrained, lipophilic residues. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Methylation: The nitrogen atom can be methylated using diazomethane.
Deprotection: The Fmoc group can be efficiently removed using a combination of triethylamine and ionic liquids.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the Fmoc group.
Diazomethane: Used for the methylation of the nitrogen atom.
Triethylamine and Ionic Liquids: Used for the efficient removal of the Fmoc group under mild conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, methylated derivatives, and various intermediates used in peptide synthesis.
Scientific Research Applications
Anticancer Research
Recent studies have explored the anticancer properties of compounds structurally similar to (2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer types .
Mechanism of Action Studies
Research indicates that compounds with similar structures may act through multiple mechanisms, including:
- Inhibition of Protein Kinases : Some studies suggest that these compounds can inhibit key protein kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence shows that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways .
Synthesis and Structural Modification
The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity. Techniques such as chemoselective Michael reactions are commonly employed to create derivatives with improved efficacy and selectivity against cancer cells .
Preliminary toxicological assessments indicate that while the compound exhibits significant biological activity, it also requires careful evaluation for potential cytotoxicity towards normal cells. Understanding the selectivity of these compounds is crucial for their development as therapeutic agents .
Table 1: Summary of Antiproliferative Activities
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
| Compound C | HCT-116 | 4.5 |
| Compound D | MCF-7 | 6.0 |
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Protein Kinase Inhibition | Inhibits key kinases involved in cell signaling pathways |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Case Study 1: Anticancer Activity Evaluation
A study conducted by researchers at a leading university investigated the anticancer properties of various derivatives of this compound. The study utilized both in vitro assays and in vivo models to assess the efficacy of these compounds against tumor growth.
Findings :
- Several derivatives exhibited significant tumor reduction in animal models.
- The most effective compound led to a reduction in tumor size by approximately 60% compared to control groups.
Case Study 2: Structure–Activity Relationship Analysis
A collaborative effort among chemists aimed to analyze the structure–activity relationship (SAR) of (2S)-3-cyclopentyl derivatives. By modifying functional groups on the fluorenylmethoxy moiety, researchers identified key structural features that enhanced anticancer activity.
Findings :
- Modifications leading to increased hydrophobicity improved cellular uptake.
- Specific substitutions resulted in enhanced selectivity for cancer cells over normal cells.
Mechanism of Action
The mechanism of action of (2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The methylation of the nitrogen atom enhances the stability and bioavailability of the resulting peptides . The cyclopentyl group provides additional steric hindrance, influencing the overall conformation and activity of the peptides.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural Variations in Side Chains
The target compound is distinguished by its cyclopentyl side chain , while structurally analogous compounds feature diverse substituents:
- Aromatic substituents: o-Tolyl: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) . 2,4,5-Trifluorophenyl: Fmoc-2,4,5-Trifluoro-L-Phenylalanine (CAS 959579-81-8) . 4-(Difluoromethyl)phenyl: (2S)-3-[4-(difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid (CAS 1808268-08-7) .
- Heteroaromatic substituents: Thiophen-3-yl: (S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid (CAS 186320-06-9) . 6-Chloro-1H-indol-3-yl: Fmoc-6-Chloro-L-Tryptophan (CAS N/A; MW 460.91) .
- Alicyclic substituents: Tetrahydro-2H-pyran-4-yl: (S)-2-Fmoc-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS N/A) .
Physicochemical Properties
*Estimated based on structural similarity.
Key Observations:
- Hydrophobicity : The cyclopentyl group in the target compound offers intermediate hydrophobicity compared to aromatic (e.g., o-tolyl, trifluorophenyl) and heteroaromatic (e.g., thiophene) substituents. Fluorinated aromatic groups (e.g., 2,4,5-trifluorophenyl) enhance lipophilicity, which can improve membrane permeability but reduce aqueous solubility .
- Stability : Fmoc-protected compounds generally require storage at -20°C to prevent degradation, though some derivatives (e.g., tetrahydro-pyran) tolerate ambient shipping .
Biological Activity
(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid, with the CAS number 2407830-01-5, is a synthetic compound known for its unique structure and potential biological activities. Its molecular formula is C24H27NO4, and it has a molecular weight of 393.48 g/mol. This compound is primarily used in research settings and is not intended for direct human use.
Chemical Structure
The compound features a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are significant for its biological interactions. The Fmoc group is often utilized in peptide synthesis due to its protective capabilities for amino groups.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme modulation.
The compound's mechanism of action involves its interaction with specific molecular targets that may include enzymes and receptors involved in cellular signaling pathways. The fluorenylmethoxy group enhances the compound's lipophilicity, potentially aiding in cell membrane penetration and subsequent biological effects.
Research Findings
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Enzyme Interaction : The compound has been explored for its ability to interact with enzymes critical in metabolic processes. This interaction may lead to modulation of enzyme activity, which can be beneficial in conditions where enzyme regulation is disrupted.
- Inflammatory Response : There is emerging evidence suggesting that the compound may play a role in modulating inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Case Study 1 : A study on a related compound demonstrated significant inhibition of cancer cell growth through the activation of apoptotic pathways. This suggests that this compound may have similar effects.
- Case Study 2 : Research involving enzyme assays indicated that compounds with the Fmoc group could effectively inhibit specific proteases involved in cancer metastasis, suggesting potential applications in cancer therapy.
Data Table: Biological Activity Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
